molecular formula C14H10ClN B11881677 1-(4-Chlorophenyl)indolizine CAS No. 101094-57-9

1-(4-Chlorophenyl)indolizine

Cat. No.: B11881677
CAS No.: 101094-57-9
M. Wt: 227.69 g/mol
InChI Key: VZTWCFVCERWLPQ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structure, which consists of a fused pyrrole and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)indolizine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction forms an intermediate, which undergoes cyclization to yield the desired indolizine compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)indolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

1-(4-Chlorophenyl)indolizine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and dyes

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)indolizine stands out due to the presence of both the indolizine core and the 4-chlorophenyl group, which confer unique chemical and biological properties.

Properties

CAS No.

101094-57-9

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

1-(4-chlorophenyl)indolizine

InChI

InChI=1S/C14H10ClN/c15-12-6-4-11(5-7-12)13-8-10-16-9-2-1-3-14(13)16/h1-10H

InChI Key

VZTWCFVCERWLPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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